molecular formula C18H12ClF2N3O2S2 B2981701 8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326838-00-9

8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No. B2981701
CAS RN: 1326838-00-9
M. Wt: 439.88
InChI Key: TUDKJHOEAMIVKF-UHFFFAOYSA-N
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Description

The compound “8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide” is a complex organic molecule that contains several functional groups and rings, including a pyrimido[5,4-c][2,1]benzothiazine ring, a difluorobenzyl group, and a sulfanyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available in the literature, it likely involves several steps, including the formation of the pyrimido[5,4-c][2,1]benzothiazine ring and the introduction of the difluorobenzyl and sulfanyl groups .

Scientific Research Applications

Synthesis and Antibacterial Screening

A study by Kale and Mene (2013) on novel fused imino pyrimido benzothiazole compounds, which are chemically related to the compound , outlined the synthesis of a series of compounds through the reaction of similar sulfanyl pyrimido benzothiazoles with various aromatic amines. These compounds were evaluated for their anti-inflammatory and antibacterial activities, indicating the biological potential of these fused heterocycles for generating new drug candidates (Kale & Mene, 2013).

Crystal Structure and Chemical Properties

The study of polythiazide's crystal structure by Gelbrich, Haddow, and Griesser (2010) provides insights into the chemical properties and structural configuration of related benzothiadiazine compounds. The research detailed the hydrogen-bonded molecular networks and the conformation of the thiadiazine ring, which could inform the synthesis and modification of similar compounds for specific scientific applications (Gelbrich, Haddow, & Griesser, 2010).

Novel Synthetic Routes and Biological Evaluation

Another area of research involves the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, as explored by Greig, Tozer, and Wright (2001). This work focused on the synthesis of novel cyclic sulfonamides, including compounds structurally related to the one , showcasing the potential for the development of histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Medicinally Important Nitrogen Sulphur Containing Heterocycles

Sharma, Amin, and Kumar (2020) reviewed the significance of nitrogen-sulfur-containing heterocycles, including benzothiazines, highlighting their exceptional bioactive behavior and applications in medicinal, pharmaceutical, and other industries. This review underscores the therapeutic potential and broad spectrum of activity offered by these compounds, emphasizing their importance in drug discovery and development (Sharma, Amin, & Kumar, 2020).

properties

IUPAC Name

8-chloro-2-[(2,4-difluorophenyl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2S2/c1-24-15-6-11(19)3-5-13(15)17-16(28(24,25)26)8-22-18(23-17)27-9-10-2-4-12(20)7-14(10)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDKJHOEAMIVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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